6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
Synthesis Analysis
The synthesis of pyrazolopyrimidinone derivatives is often achieved through multi-step reactions starting from commercially available materials. For instance, the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones is developed from 4-methylaniline and malononitrile using an iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . Similarly, 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids . These methods could potentially be adapted for the synthesis of 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one by incorporating an allylthio group at the appropriate step.
Molecular Structure Analysis
The molecular structures of pyrazolopyrimidinone derivatives are typically characterized using techniques such as IR, 1H NMR, MS, and elemental analysis or X-ray diffraction crystallography . These techniques allow for the determination of the regiochemistry and the confirmation of the synthesized compounds' structures. The presence of substituents like the allylthio group in 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would be expected to influence the electronic distribution and steric hindrance, which could be analyzed using these methods.
Chemical Reactions Analysis
The pyrazolopyrimidinone derivatives can undergo various chemical reactions. For example, 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are synthesized via a solution-phase regioselective synthetic method, involving aza-Wittig reaction and subsequent reaction with alkylamines . Additionally, iodocyclization of 6-alkenyl(alkynyl)-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones leads to the formation of angularly fused imidazopyrazolopyrimidinones, which can undergo further transformations such as elimination reactions and isomerization . These reactions highlight the versatility of pyrazolopyrimidinone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the presence of an allylthio group in 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could potentially enhance its lipophilicity, which might be beneficial for certain biological applications. The fungicidal activities of some derivatives also suggest that the introduction of specific functional groups can impart desirable biological properties .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoxazolines and Isoxazoles : This compound has been utilized in the synthesis of novel isoxazolines and isoxazoles, demonstrating its versatility in creating diverse heterocyclic compounds (Rahmouni et al., 2014).
Antagonist Activity at Adenosine Receptors : Some derivatives of pyrazolo[3,4-d]pyrimidines, including a specific compound related to 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have shown significant antagonist activity at the A1 adenosine receptor, highlighting their potential in receptor-targeted therapies (Quinn, Scammells, & Tucker, 1991).
Halogenation Properties : Research has explored the halogenation of allylthioethers derived from pyrazolo[3,4-d]pyrimidine, shedding light on the compound's chemical reactivity and potential for forming halogenated derivatives (Onisko, Svalyavin, & Lendel, 2007).
Biological Applications
Cytotoxic and Anti-inflammatory Properties : A study on derivatives of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are structurally related to the compound , revealed notable cytotoxic and anti-5-lipoxygenase activities, suggesting potential applications in cancer therapy and inflammation control (Rahmouni et al., 2016).
Synthesis of Herbicides : Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown promising herbicidal activities, indicating the compound's potential utility in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Antifungal Activities : Derivatives of 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited significant antifungal properties, suggesting the compound's possible use in developing antifungal agents (Wang, Zhou, Wang, & Lin, 2008).
properties
IUPAC Name |
6-prop-2-enylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h2,4H,1,3H2,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMNMLNJNSMBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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